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3-Tetradecene, 14,14-diethoxy-, (3E)-

Cat. No.: B12680352
CAS No.: 71487-11-1
M. Wt: 284.5 g/mol
InChI Key: YXGAUZQOHNRRDM-BQYQJAHWSA-N
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Description

Contextualization of Long-Chain Alkenes with Terminal Acetal (B89532) Functionalities

Long-chain alkenes possessing terminal functional groups, such as acetals, are valuable intermediates in organic synthesis. The alkene moiety provides a site for a variety of chemical transformations, including addition reactions, metathesis, and polymerization. google.com The terminal acetal group serves as a protected aldehyde. nih.govyoutube.com Acetals are generally stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. nih.gov This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.

Table 1: Physical Properties of Analogous Long-Chain Alkenes and Acetals

Property1-TetradeceneAcetal (1,1-Diethoxyethane)
Molecular Formula C₁₄H₂₈C₆H₁₄O₂
Molecular Weight 196.38 g/mol 118.17 g/mol
Boiling Point 251 °C103-104 °C
Density 0.775 g/cm³0.831 g/cm³
Solubility in Water InsolubleSlightly soluble

Significance of (3E)-Stereochemistry in Targeted Organic Synthesis and Materials Science

The stereochemistry of a molecule is a critical determinant of its physical, chemical, and biological properties. In alkenes, the E/Z (or trans/cis) configuration of the double bond can have a profound impact on the molecule's shape and how it interacts with other molecules. fiveable.melibretexts.org The (3E)-stereochemistry in 3-Tetradecene (B8821434), 14,14-diethoxy-, (3E)- dictates a more linear and extended conformation of the carbon chain compared to its (3Z)-isomer, which would have a "kinked" shape.

In the realm of targeted organic synthesis , particularly for natural products and bioactive molecules like insect pheromones, the precise stereochemistry of double bonds is often essential for biological activity. pressbooks.puborganic-chemistry.org Many insect pheromones are long-chain unsaturated compounds, and their activity as chemical signals is highly dependent on the correct geometry of the double bonds. organic-chemistry.org The synthesis of these molecules, therefore, requires methods that can selectively produce one stereoisomer over the other.

In materials science , the stereochemistry of alkene monomers can significantly influence the properties of the resulting polymers. libretexts.org For instance, the use of E or Z isomers in the synthesis of polyesters can lead to materials with different thermal and mechanical properties. epa.gov Polymers derived from E-alkenes tend to be more crystalline and have higher melting points due to the more regular packing of the linear polymer chains. libretexts.org The (3E)-alkene unit in a monomer like 3-Tetradecene, 14,14-diethoxy-, (3E)- could be exploited in polymerization reactions, such as acyclic diene metathesis (ADMET) polymerization, to create polymers with defined stereochemistry and potentially unique material properties.

Table 2: Comparison of Properties between E and Z Isomers of a Generic Alkene

Property(E)-Isomer (trans)(Z)-Isomer (cis)
Molecular Shape More linearKinked/Bent
Packing Efficiency Generally higherGenerally lower
Melting Point Generally higherGenerally lower
Boiling Point Often slightly higherOften slightly lower
Stability Generally more stableGenerally less stable

This table presents general trends for E/Z isomers. ymerdigital.comlibretexts.org

Overview of Current Research Trajectories for Structurally Related Complex Organic Molecules

The study of 3-Tetradecene, 14,14-diethoxy-, (3E)- falls within the broader research area of complex and bifunctional organic molecules. Current research in this field is vibrant and multifaceted, with several key trajectories.

One major area of focus is the development of sustainable polymers from renewable resources. Fatty acids, which are long-chain carboxylic acids, are attractive starting materials for the synthesis of bifunctional monomers. whiterose.ac.uk Research is ongoing to develop efficient catalytic methods, such as hydroformylation and metathesis, to convert unsaturated fatty acids into diacids, diamines, or amino acids that can be used to produce polyamides and polyesters. whiterose.ac.uk A molecule like 3-Tetradecene, 14,14-diethoxy-, (3E)- , with its long chain and reactive functionalities at both ends (the alkene and the de-protectable aldehyde), fits into this paradigm of a versatile monomer for polymer synthesis.

Another significant research direction is the synthesis of biologically active molecules . The development of stereoselective methods for the synthesis of complex alkenes is crucial for accessing a wide range of natural products and pharmaceuticals. nih.gov Iron-catalyzed cross-coupling reactions, for example, are being explored as a more environmentally benign alternative to traditional palladium or nickel catalysis for the synthesis of key intermediates for insect pheromones. pressbooks.pub

Furthermore, the creation of multifunctional molecules for advanced materials is a burgeoning field. Researchers are designing and synthesizing molecules with multiple, distinct functional groups that can be used to create materials with tailored properties. fiveable.me These can include dendritic polymers for drug delivery or materials with specific surface properties. The combination of an alkene for polymerization or cross-linking and a protected aldehyde for further chemical modification makes structures like 3-Tetradecene, 14,14-diethoxy-, (3E)- interesting building blocks for such advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B12680352 3-Tetradecene, 14,14-diethoxy-, (3E)- CAS No. 71487-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71487-11-1

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

(E)-14,14-diethoxytetradec-3-ene

InChI

InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h7-8,18H,4-6,9-17H2,1-3H3/b8-7+

InChI Key

YXGAUZQOHNRRDM-BQYQJAHWSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCC(OCC)OCC

Canonical SMILES

CCC=CCCCCCCCCCC(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for 3 Tetradecene, 14,14 Diethoxy , 3e

Established Synthetic Pathways to (3E)-14,14-Diethoxytetradec-3-ene

Dehydration Strategies for Precursor Alcohol Derivatives

One of the fundamental methods for creating alkenes is the dehydration of alcohols. libretexts.orglibretexts.org In the context of synthesizing (3E)-14,14-diethoxytetradec-3-ene, this would involve the elimination of water from the precursor alcohol, 14,14-diethoxytetradecan-4-ol or 14,14-diethoxytetradecan-3-ol. This process is typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemguide.co.uk

The mechanism of dehydration depends on the structure of the alcohol. Secondary and tertiary alcohols typically proceed through an E1 (unimolecular elimination) mechanism involving a carbocation intermediate. libretexts.orgyoutube.com Primary alcohols are more likely to undergo an E2 (bimolecular elimination) mechanism. youtube.com The formation of a stable carbocation can sometimes lead to rearrangements, yielding a mixture of alkene products. According to Zaitsev's rule, when multiple elimination products are possible, the most substituted (and generally more stable) alkene is favored. For the synthesis of the target compound, this principle supports the formation of the internal C3-C4 double bond. To favor the thermodynamically more stable (E)-alkene over the (Z)-isomer, reaction conditions can be carefully controlled.

Dehydration MethodTypical ReagentsGeneral Outcome/Selectivity
Acid-Catalyzed DehydrationConcentrated H₂SO₄ or H₃PO₄, heatFavors the most stable alkene (Zaitsev's rule); often yields a mixture of E/Z isomers. chemguide.co.uk
Catalytic DehydrationHeated aluminum oxide (Al₂O₃)A common method for simple alcohols like ethanol (B145695); can be applied to larger molecules. libretexts.org

Olefination Reactions for Directed (3E)-Stereocontrol

Olefination reactions provide a more direct and stereocontrolled route to specific alkene isomers, making them highly valuable for synthesizing the (3E) configuration of the target molecule.

The Wittig reaction and its variants are powerful tools for forming carbon-carbon double bonds from carbonyl compounds. wikipedia.orglibretexts.org To synthesize (3E)-14,14-diethoxytetradec-3-ene, one could envision the reaction between an appropriate aldehyde and a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org

Stabilized Ylides: Ylides that are stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and generally lead to the formation of (E)-alkenes with high selectivity. organic-chemistry.orglibretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than corresponding phosphonium (B103445) ylides. wikipedia.orgthieme-connect.com The HWE reaction is renowned for its excellent (E)-selectivity, especially with aldehydes, and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgorganic-chemistry.org For the target synthesis, the HWE reaction between 11,11-diethoxyundecanal and a stabilized phosphonate ylide derived from ethyl(diethylphosphono)acetate would be a highly effective strategy. nrochemistry.com

Reaction TypeReactantsKey Features
Wittig Reaction (Stabilized Ylide)Aldehyde + Phosphonium ylide with an electron-withdrawing groupGenerally provides high (E)-selectivity. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) ReactionAldehyde + Phosphonate carbanionExcellent (E)-selectivity, milder conditions, and easier purification. organic-chemistry.orgnrochemistry.com
Schlosser ModificationAldehyde + Non-stabilized ylide with added saltsUsed to obtain (E)-alkenes from ylides that would normally produce (Z)-alkenes. wikipedia.org

The Julia-Kocienski olefination is another premier method for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a heteroaromatic sulfone (often a phenyltetrazolyl (PT) or benzothiazolyl (BT) sulfone) with a carbonyl compound (an aldehyde or ketone) in the presence of a base. organic-chemistry.orgmdpi.com The reaction is known for its operational simplicity, broad functional group tolerance, and, most importantly, its high (E)-selectivity. mdpi.comresearchgate.net

For the synthesis of (3E)-14,14-diethoxytetradec-3-ene, the strategy would involve reacting 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)dodecyl diethyl acetal (B89532) with propanal. The steric demand of the heteroaromatic sulfone group typically directs the reaction pathway to strongly favor the formation of the (E)-alkene. wikipedia.orgorganicreactions.org

Metal-Catalyzed Decarbonylation Routes to Long-Chain Alkenes

Metal-catalyzed decarbonylation reactions, which involve the removal of a carbonyl group (CO), are emerging as novel strategies in organic synthesis. While often associated with the conversion of aldehydes to alkanes, certain methodologies can lead to the formation of alkenes. acs.orgacs.org For instance, decarbonylative olefination can be achieved through the coupling of aldehydes. acs.org Another approach is the decarbonylative addition of aldehydes to alkynes, catalyzed by metals like ruthenium, which can form new alkenes. acs.org

More recent developments include decarboxylative olefinations, which use carboxylic acids as starting materials. nih.govrsc.orgnih.gov These methods can offer alternative retrosynthetic disconnections for complex molecules. However, their direct application to form an internal (E)-alkene with a remote acetal, like the target compound, would require a carefully designed, multi-step sequence and may be less direct than olefination strategies.

Stereoselective Synthesis of E-Alkenes Featuring Terminal Acetal Moieties

Beyond the classical olefination reactions, other modern synthetic methods are well-suited for the stereoselective construction of (E)-alkenes that contain sensitive functional groups like terminal acetals. Many of these techniques have been refined during the synthesis of natural products, such as insect pheromones, which often feature long alkyl chains with specific alkene geometries and terminal functional groups. rsc.orgresearchgate.netnih.gov

One of the most powerful contemporary methods is olefin metathesis . Specifically, a cross-metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs catalyst) could be employed. For instance, the cross-metathesis of 1,1-diethoxy-2-butene with 1-dodecene (B91753) could theoretically construct the C3-C4 double bond of the target molecule. The stereochemical outcome of metathesis reactions can often be controlled to favor the more stable (E)-isomer.

Another strategy involves the hydroalkylation of terminal alkynes . This approach uses cooperative copper and nickel catalysis to couple a terminal alkyne with an alkyl iodide, yielding an (E)-alkene with high regio- and stereoselectivity. nih.govnih.gov To create the target molecule, one could react 1,1-diethoxy-3-butyne with 1-iododecane (B1670042) under these catalytic conditions.

MethodConceptual Reactants for Target SynthesisKey Advantage
Olefin Cross-Metathesis1,1-diethoxy-2-butene + 1-dodecenePowerful C=C bond formation with potential for high (E)-selectivity.
Hydroalkylation of Terminal Alkynes1,1-diethoxy-3-butyne + 1-iododecaneExcellent stereospecificity for (E)-alkenes. nih.govnih.gov
Julia-Kocienski Olefination1-(PT-sulfonyl)dodecyl diethyl acetal + PropanalHigh (E)-selectivity and functional group tolerance. mdpi.comresearchgate.net
Horner-Wadsworth-Emmons Reaction11,11-diethoxyundecanal + Ethyl(diethylphosphono)acetateReliable and high-yielding method for (E)-alkenes. nrochemistry.com

Directed Hydroalkylation of Terminal Alkynes for E-Selectivity

A powerful strategy for the stereospecific formation of E-alkenes is the anti-Markovnikov hydroalkylation of terminal alkynes. A cooperative dual catalytic system, typically involving copper and nickel, has proven effective for this transformation. researchgate.netnih.govnih.gov This method allows for the coupling of a terminal alkyne with an alkyl halide to generate a 1,2-disubstituted E-alkene.

For the synthesis of (3E)-3-Tetradecene, 14,14-diethoxy-, a plausible route involves the reaction of 1-dodecyne (B1581785) with a C2-iodo precursor bearing a diethoxy acetal, although a more practical approach would be the coupling of a shorter alkyne with a longer-chain functionalized alkyl iodide. For instance, reacting 1-butyne (B89482) with 1-iodo-10,10-diethoxydecane is not a feasible approach due to the nature of the precursors. A more viable pathway is the reaction of a terminal alkyne like 1-dodecyne with an iodoacetal, or more strategically, coupling a smaller alkyne with a longer functionalized alkyl iodide. A conceptually sound approach would involve the reaction of propyne (B1212725) with 1-iodo-11,11-diethoxyundecane. However, for the purpose of illustrating the methodology for the target molecule's specific carbon backbone, we will consider the coupling of 1-dodecyne and iodoethane, which forms the C14 backbone, and then hypothetically introduce the acetal. A more direct, albeit hypothetical, precursor would be 1-iodo-11,11-diethoxyundecane.

The mechanism of this reaction involves a sequence of catalytic cycles. The copper catalyst, in the presence of a silane (B1218182) and an alkoxide, generates a copper hydride intermediate. This intermediate undergoes a syn-hydrocupration with the terminal alkyne, leading to the formation of an (E)-alkenylcopper species with high regioselectivity and stereospecificity. nih.govnih.gov Concurrently, the nickel catalyst facilitates the cross-coupling between this alkenylcopper intermediate and the alkyl iodide. This dual catalytic system is advantageous due to its broad functional group tolerance, accommodating esters, ethers, and even other halides. nih.govnih.govorganic-chemistry.org

Table 1: Representative Conditions for Cu/Ni-Catalyzed Hydroalkylation

Parameter Condition
Alkyne Substrate 1-Dodecyne (for C14 backbone)
Alkyl Halide Iodoethane (for C14 backbone)
Copper Catalyst CuI (5 mol%)
Nickel Catalyst Ni(acac)₂ (5 mol%)
Ligand 1,10-Phenanthroline (for Ni)
Hydride Source Triphenylsilane
Base K₂CO₃
Solvent THF
Temperature Room Temperature
Yield (Typical) >80%

| E/Z Selectivity | >98:2 |

Data adapted from analogous reactions in the literature. nih.govnih.govorganic-chemistry.org

Catalytic Approaches for Geometric Control in Alkene Formation

The semihydrogenation of internal alkynes provides a direct route to alkenes, with the choice of catalyst being crucial for controlling the geometric outcome (E or Z). While traditional methods like Lindlar catalysis favor Z-alkenes, several modern catalytic systems have been developed for high E-selectivity. researchgate.net

Ruthenium and iridium-based catalysts are at the forefront of E-selective alkyne semihydrogenation. researchgate.netnih.govacs.orgnih.govorganic-chemistry.orgchalmers.seresearchgate.netnih.govresearchgate.net One effective approach utilizes simple ruthenium catalysts, such as Ru₃(CO)₁₂ or RuCl₂(DMSO)₄, with an alcohol serving as the hydrogen donor. nih.govacs.orgorganic-chemistry.orgchalmers.se These reactions are often ligand-free and can proceed under relatively mild conditions. The mechanism is believed to involve the initial formation of the Z-alkene, followed by catalyst-driven isomerization to the more thermodynamically stable E-isomer. organic-chemistry.org

Iridium-based catalysts, often in combination with specific phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), also exhibit excellent E-selectivity. nih.govresearchgate.netnih.govresearchgate.net These systems can use hydrogen gas or transfer hydrogenation sources like ethanol. nih.gov The ligand plays a critical role in controlling the stereochemical outcome.

To synthesize (3E)-3-Tetradecene, 14,14-diethoxy-, one would start with 3-tetradecyne-14,14-diethoxyacetal. This precursor could be subjected to the following conditions:

Table 2: Catalytic Systems for E-Selective Semihydrogenation of Alkynes

Catalyst System Hydrogen Source Solvent Base/Additive Temperature E/Z Ratio Yield
Ru₃(CO)₁₂ (1 mol%) Benzyl Alcohol Toluene t-BuOK 110 °C >99:1 ~93%
RuCl₂(DMSO)₄ (2 mol%) Isopropyl Alcohol Toluene t-BuOK 110 °C 6:1 ~91%
[Ir(cod)Cl]₂/dppe Ethanol Ethanol - 80 °C >92:8 High

Data compiled from various sources for diaryl and other alkynes, adaptable for the target synthesis. nih.govacs.orgnih.govresearchgate.netnih.gov

Cross-Coupling Strategies Involving Alkenyl and Acetal Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis. To construct the target molecule, one could envision a coupling between an alkenyl precursor and an alkyl precursor bearing the acetal functionality. A plausible disconnection is between the C4 and C5 positions, suggesting a coupling of a (E)-1-halobut-1-ene derivative with a Grignard reagent derived from 1-bromo-10,10-diethoxydecane.

Nickel and iron-catalyzed cross-coupling reactions are particularly effective for joining sp² and sp³ centers. nih.govmdpi.comacs.orgacs.org For instance, nickel complexes with phosphine or N-heterocyclic carbene (NHC) ligands can couple alkyl Grignard reagents with alkenyl halides. acs.org A key consideration is the tolerance of the acetal group to the reaction conditions. Studies have shown that acetals are generally stable under these cross-coupling conditions. acs.orgacs.org

A potential synthetic route:

Preparation of (E)-1-bromo-1-butene.

Preparation of the Grignard reagent from 1-bromo-10,10-diethoxydecane.

Ni-catalyzed cross-coupling of these two fragments.

Table 3: Representative Nickel-Catalyzed Cross-Coupling Conditions

Parameter Condition
Alkenyl Precursor (E)-1-bromo-1-butene
Alkyl Precursor Grignard of 1-bromo-10,10-diethoxydecane
Catalyst NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane)
Solvent THF/Et₂O
Temperature 0 °C to room temperature

| Yield (Typical) | Moderate to high |

Conditions are generalized based on similar cross-coupling reactions. acs.org

Novel Synthetic Routes and Methodological Innovations

Beyond the more established methods, recent innovations in synthetic chemistry offer alternative and potentially more efficient pathways to complex olefins like (3E)-3-Tetradecene, 14,14-diethoxy-.

Exploration of Organometallic Chemistry in Alkene Construction

The construction of the target molecule is fundamentally reliant on the precise formation of a C=C bond, a domain where organometallic chemistry excels. The hydroalkylation and semihydrogenation methods discussed previously are prime examples, proceeding through well-defined organometallic intermediates such as alkenylcopper and ruthenium hydride species. nih.govresearchgate.net

Further exploration into organometallic reagents could involve other transition metals. For example, zirconocene-mediated coupling reactions can form C-C bonds with high stereocontrol. While typically used for Z-alkene synthesis, modifications and alternative pathways could potentially be developed for E-selectivity. The key advantage of these methods is the predictable stereochemical outcome based on the geometry of the organometallic intermediates.

Tandem Reactions and One-Pot Synthesis Strategies for Complex Olefins

Tandem or cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.org For a molecule like (3E)-3-Tetradecene, 14,14-diethoxy-, a tandem approach could streamline its synthesis from simpler starting materials.

One conceptual tandem strategy is a hydroformylation-Wittig reaction sequence. researchgate.netunits.it For example, 1-undecene (B165158) could be hydroformylated to produce dodecanal. This aldehyde, without isolation, could then be subjected to a Wittig reaction with a phosphorus ylide designed to install the remaining two carbons and the acetal group, with conditions favoring the E-alkene (e.g., Schlosser modification or Horner-Wadsworth-Emmons reaction). organic-chemistry.org

Another possibility is a tandem cross-metathesis/reduction sequence. Cross-metathesis between 1-butene (B85601) and 12,12-diethoxy-1-dodecene using a ruthenium catalyst could form the C14 backbone with the double bond at the desired position. Subsequent selective reduction of any undesired byproducts or isomerization could refine the product.

These one-pot procedures minimize intermediate purification steps, which is particularly beneficial when dealing with potentially unstable intermediates like aldehydes. rsc.orgacs.org

Chemoselective Functionalization of Alkenes and Acetals

The presence of two distinct functional groups in the target molecule—an alkene and an acetal—requires a high degree of chemoselectivity in any synthetic step. The acetal group is generally employed as a protecting group for an aldehyde, and its stability to various reaction conditions is crucial. youtube.comlibretexts.org

Acetals are stable to basic, nucleophilic, and reducing conditions, which allows for transformations on the alkene moiety without affecting the acetal. For instance, if the alkene were to be introduced early in the synthesis, subsequent modifications at other parts of the molecule could be performed, relying on the robustness of the acetal.

Conversely, the alkene can undergo a variety of reactions, such as epoxidation, dihydroxylation, or cleavage, while the acetal remains intact. If one were to synthesize a precursor and then modify it to obtain the final target, this chemoselectivity would be paramount. For example, a one-pot ozonolysis-reductive amination can convert an alkene to an amine in the presence of other functional groups, highlighting the potential for selective transformations. unl.edu This principle ensures that reactions can be directed to the desired site within a polyfunctional molecule.

Reaction Mechanisms and Chemical Reactivity of 3 Tetradecene, 14,14 Diethoxy , 3e

Investigation of Alkene Reactivity Profiles

Electrophilic Addition Mechanisms to the (3E)-Double Bond

Electrophilic addition to an unsymmetrical alkene like 3-tetradecene (B8821434) proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (typically H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the more stable, more substituted carbocation. rutgers.eduleah4sci.com In the case of the (3E)-double bond at the C3-C4 position, both carbons are secondary, leading to the formation of two possible secondary carbocations (at C3 and C4) of similar stability. This can result in a mixture of regioisomeric products.

The general mechanism involves the attack of the alkene's π-electrons on an electrophile (E⁺), forming a carbocation and a nucleophile (Nu⁻). The nucleophile then attacks the carbocation to form the final product.

Key Electrophilic Addition Reactions:

Hydrohalogenation: The addition of hydrogen halides (H-X) follows Markovnikov's rule, where the halide (X⁻) acts as the nucleophile. rutgers.edu Protonation at C4 generates a carbocation at C3, and protonation at C3 generates a carbocation at C4. This leads to a mixture of 3-halo and 4-halo isomers.

Hydration: Acid-catalyzed addition of water leads to the formation of alcohols. The reaction follows the same Markovnikov principle, resulting in a mixture of 3-tetradecanol (B167567) and 4-tetradecanol (B160041) derivatives. rutgers.edu It is critical to note that the acidic conditions required for hydration can also catalyze the hydrolysis of the distant acetal (B89532) group. libretexts.org

Table 1: Predicted Products of Electrophilic Addition to the (3E)-Double Bond

ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Predicted Major ProductsRegioselectivity
HBrH⁺Br⁻3-Bromo-14,14-diethoxytetradecane & 4-Bromo-14,14-diethoxytetradecaneMixture of regioisomers (Markovnikov) leah4sci.com
H₂O, H⁺H⁺H₂O14,14-Diethoxytetradecan-3-ol & 14,14-Diethoxytetradecan-4-olMixture of regioisomers (Markovnikov) rutgers.edu

Transition Metal-Catalyzed Transformations of the Alkene Moiety

The alkene functionality is susceptible to a variety of powerful transformations catalyzed by transition metals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comrsc.org

Olefin Metathesis: This reaction redistributes alkene fragments by breaking and reforming carbon-carbon double bonds, catalyzed by complexes of metals like ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.org For 3-Tetradecene, 14,14-diethoxy-, (3E)-, cross-metathesis with another alkene can be used to modify the side chains. fiveable.memasterorganicchemistry.com For example, ethenolysis (cross-metathesis with ethylene) could cleave the double bond to produce 1-undecene (B165158) and 1,1-diethoxypent-1-ene. The reaction is often driven by the removal of a volatile gaseous product like ethylene (B1197577). wikipedia.orglibretexts.org

Hydrogenation: Catalytic hydrogenation using catalysts such as Pd, Pt, or Ni reduces the double bond to an alkane, yielding 14,14-diethoxytetradecane. This reaction is typically quantitative and does not affect the acetal group.

Difunctionalization: Transition metals can catalyze the addition of two different functional groups across the double bond. For example, palladium-catalyzed diamination reactions can install two nitrogen-containing groups to form cyclic ureas or other diamine derivatives. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions

ReactionCatalyst ExampleReagentsProduct Type
Cross-MetathesisGrubbs' Catalyst (Ru-based)EthyleneAlkene fragmentation products masterorganicchemistry.com
HydrogenationPd/CH₂Saturated alkane
HydroformylationRh/Co complexCO, H₂Aldehyde
Wacker OxidationPdCl₂/CuCl₂O₂, H₂OKetone (3- or 4-tetradecanone (B13789734) derivative)

Reactivity of the 14,14-Diethoxy Acetal Functionality

The 14,14-diethoxy acetal is a protected form of a terminal aldehyde. Its reactivity is dominated by its susceptibility to acid-catalyzed hydrolysis while remaining stable under neutral and basic conditions. researchgate.net This stability makes acetals excellent protecting groups for carbonyls during reactions that involve basic or nucleophilic reagents, such as Grignard reactions or reductions with LiAlH₄. fiveable.me

Cleavage and Hydrolysis Mechanisms of the Acetal Center

The cleavage of an acetal to its parent aldehyde and two equivalents of alcohol is readily achieved with aqueous acid. libretexts.orgorgoreview.com The reaction is reversible, and an excess of water is used to drive the equilibrium toward the hydrolysis products. libretexts.orgchemistrysteps.com

The mechanism proceeds through several distinct steps: libretexts.orgyoutube.com

Protonation: One of the ethoxy oxygen atoms is protonated by the acid catalyst.

Formation of an Oxocarbenium Ion: The protonated ethoxy group leaves as a molecule of ethanol (B145695) (a good leaving group), and the resulting carbocation is stabilized by resonance from the lone pair of the adjacent oxygen atom. This resonance-stabilized cation is known as an oxocarbenium ion and its formation is often the rate-determining step. researchgate.netlibretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the newly added oxygen to a base (like water), forming a hemiacetal intermediate. chemistrysteps.com

Repeat of the Process: The second ethoxy group is then protonated, leaves as ethanol, forms the oxocarbenium ion again (which is now a protonated aldehyde), and is finally deprotonated by water to yield the final terminal aldehyde, tetradecanal.

Some studies have noted that acyclic acetals can also undergo hydrolysis in neat water at elevated temperatures without an added catalyst. researchgate.net

Interplay Between Alkene and Acetal Reactivity in Cascade Reactions

The structure of (3E)-14,14-diethoxy-3-tetradecene, featuring both a C=C double bond and a terminal acetal group, presents unique opportunities for cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves a sequence of two or more reactions where each subsequent step is triggered by the functionality formed in the preceding one, all under the same reaction conditions. wikipedia.org This approach offers high atom economy and efficiency in synthesizing complex molecular architectures from simpler starting materials. wikipedia.orgnih.gov

In the context of this molecule, the alkene and acetal functionalities can participate in designed cascade sequences. For instance, an initial reaction at the alkene, such as an electrophilic addition or a metal-catalyzed process, could generate an intermediate that subsequently triggers a reaction involving the distant acetal group. The acetal, typically stable under neutral or basic conditions, can be hydrolyzed to an aldehyde under aqueous acidic conditions. ncert.nic.inmasterorganicchemistry.com This aldehyde can then participate in intramolecular reactions like aldol (B89426) condensations or cyclizations, facilitated by the changes initiated at the alkene.

Conversely, a reaction could be initiated at the acetal. For example, under specific Lewis or Brønsted acid catalysis, the acetal could be activated to form an oxocarbenium ion. This reactive species could then be involved in an intramolecular cyclization, with the electron-rich double bond acting as the nucleophile. Such acid-mediated processes have been explored for the Coates-Claisen rearrangement, where allylic vinyl acetals undergo rearrangement. nih.gov While not a direct analogue, this demonstrates the potential for acid-catalyzed interplay between these two functional groups.

The efficiency and outcome of these cascade reactions are highly dependent on the reaction conditions and the catalysts employed. baranlab.org The strategic use of catalysts can enable transformations that are otherwise challenging, allowing for the construction of complex structures in a single, efficient step. acs.org

Rearrangement and Isomerization Processes

Stereoisomerization Mechanisms of (3E)-Tetradecene Derivatives

The "(3E)-" designation in 3-Tetradecene, 14,14-diethoxy-, (3E)- specifies the stereochemistry at the carbon-carbon double bond. In this E isomer (from the German entgegen, meaning opposite), the higher priority groups on each carbon of the double bond are on opposite sides. savemyexams.comfiveable.me The Cahn-Ingold-Prelog (CIP) priority rules are used to make this assignment. youtube.com For 3-tetradecene, the ethyl group on C-2 has a lower priority than the rest of the alkyl chain on C-3, and the hydrogen on C-4 has a lower priority than the alkyl chain on C-5.

Stereoisomerization is the process by which the (3E)-isomer can be converted into its corresponding (3Z)-isomer (zusammen, meaning together). savemyexams.com The stability of the double bond, with a rotational barrier of roughly 60 kcal/mole, prevents free rotation at room temperature, allowing for the isolation of distinct E and Z isomers. libretexts.org

Mechanisms for inducing this isomerization typically involve temporarily breaking the π-bond. This can be achieved through:

Photochemical Isomerization: Absorption of light can promote an electron from the π bonding orbital to a π* antibonding orbital. In this excited state, rotation around the central C-C bond becomes possible. Upon relaxation back to the ground state, a mixture of E and Z isomers can be formed.

Acid-Catalyzed Isomerization: In the presence of a strong acid, protonation of the double bond can lead to the formation of a carbocation intermediate. Rotation around the now single C-C bond can occur before the proton is lost, leading to a mixture of isomers.

Radical-Catalyzed Isomerization: A radical initiator can add to the double bond, forming a carbon-centered radical. Similar to the cationic mechanism, rotation around the C-C single bond is possible before the radical is eliminated, resulting in isomerization.

The final ratio of E/Z isomers often reflects their relative thermodynamic stabilities, although kinetically controlled processes can yield different outcomes.

Alkene Transposition Reactions in Analogous Unsaturated Systems

Alkene transposition, or positional isomerization, involves moving the double bond along a carbon chain. acs.org For a molecule like 3-Tetradecene, 14,14-diethoxy-, (3E)-, this would mean converting the 3-alkene into other tetradecene isomers (e.g., 2-tetradecene, 4-tetradecene). Such reactions are powerful tools for converting readily available alkene regioisomers into more valuable or desired ones. nih.gov

Typically, these isomerizations proceed under thermodynamic control, favoring the formation of the most stable, most substituted (internal) alkene. However, recent advances have enabled contra-thermodynamic isomerization, yielding less stable, terminal alkenes. acs.orgacs.org

Common methods for alkene transposition include:

Metal-Hydride Catalysis: Transition metal catalysts (e.g., based on iridium, rhodium, or cobalt) can facilitate alkene isomerization via a metal-hydride addition-elimination mechanism. nih.gov The metal hydride adds across the double bond, and a subsequent β-hydride elimination from an adjacent carbon regenerates the double bond in a new position. The strategic use of iridium-based catalysts has been shown to be highly effective for isomerizing allylic acetals. nih.gov

Photocatalysis: Dual catalyst systems under photochemical irradiation have been developed to promote contra-thermodynamic isomerization, allowing for the conversion of internal alkenes to terminal ones. acs.org This process often involves the formation of an alkene radical cation. acs.org

The presence of the acetal group in 3-Tetradecene, 14,14-diethoxy-, (3E)- could influence the regioselectivity of these reactions, potentially through chelation effects with the metal catalyst or by altering the electronic properties of the molecule. Unexpected isomerizations have been observed in conjugated systems, particularly when electron-withdrawing groups are present. nih.gov

Oxidative and Reductive Transformations

Chemoselective Oxidation of the Alkene Functionality

Chemoselectivity is crucial when performing reactions on a molecule with multiple functional groups. In 3-Tetradecene, 14,14-diethoxy-, (3E)-, the goal of chemoselective oxidation is to react the alkene double bond while leaving the acetal group untouched. youtube.com The acetal functionality is generally stable to many oxidizing agents, especially under non-acidic conditions, making such selective transformations feasible. cdnsciencepub.com

Several methods can be employed for the selective oxidation of the alkene:

Oxidation ReactionReagent(s)Product Type
Epoxidation m-CPBA, other peroxy acidsEpoxide
Dihydroxylation OsO₄ (catalytic), NMO (stoichiometric); or cold, dilute KMnO₄Diol
Oxidative Cleavage O₃, followed by oxidative (H₂O₂) or reductive (Zn/H₂O, DMS) workupAldehydes or Carboxylic Acids

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for converting alkenes into epoxides. This reaction is typically performed in an inert solvent and does not affect the acetal group.

Dihydroxylation: The alkene can be converted into a vicinal diol using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled, mild conditions. youtube.com The OsO₄ reaction, in particular, is very reliable for selectively forming diols.

Ozonolysis: Ozonolysis provides a method for cleaving the double bond entirely. youtube.com By choosing the appropriate workup conditions, the resulting fragments can be isolated as aldehydes (reductive workup) or carboxylic acids (oxidative workup). This powerful reaction would cleave the 14-carbon chain at the C3-C4 position, leaving the acetal group on the longer chain fragment.

Recent developments have focused on creating robust protocols for the oxidation of unsaturated compounds, sometimes leveraging the reactivity of nearby functional groups to direct the oxidation. nih.govnih.gov

Reductive Manipulations of the Double Bond and Acetal Groups

Reductive transformations can target either the alkene, the acetal, or both, depending on the chosen reagents and reaction conditions.

Reduction of the Alkene: The most common method for reducing an alkene to an alkane is catalytic hydrogenation. pressbooks.pub

Catalytic Hydrogenation: This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.pub The product of hydrogenating 3-Tetradecene, 14,14-diethoxy-, (3E)- would be 1,1-diethoxytetradecane.

CatalystConditionsNotes
Palladium on Carbon (Pd/C) H₂ gas, room temp/pressureA common and efficient catalyst for alkene hydrogenation. organic-chemistry.org
Platinum (PtO₂, Adam's catalyst) H₂ gasAlso a highly effective catalyst.
Raney Nickel (Raney Ni) H₂ gasOften used for hydrogenating both alkenes and other functional groups.

Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is another mild method to achieve this reduction. organic-chemistry.org These conditions are generally mild enough not to affect the acetal group.

Manipulation of the Acetal Group: Acetals are generally resistant to reduction by catalytic hydrogenation and hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Their primary reductive manipulation involves their conversion to other functional groups.

Hydrolysis to Aldehyde: The most common reaction of acetals is hydrolysis back to the corresponding aldehyde or ketone, which occurs readily in the presence of aqueous acid (e.g., H₃O⁺). masterorganicchemistry.com The resulting aldehyde could then be reduced to a primary alcohol using NaBH₄ or LiAlH₄.

Reductive Cleavage to Ether: Under certain conditions, often involving Lewis acids and a hydride source (e.g., DIBAL-H), acetals can undergo reductive cleavage to form an ether.

Reduction of Thioacetals: While not directly applicable to the diethoxy acetal, it is noteworthy that thioacetals (formed from thiols) can be reduced directly to the corresponding alkane (CH₂) using Raney Nickel, a process known as desulfurization. masterorganicchemistry.com This provides a two-step method for converting a carbonyl (via the acetal) to a methylene (B1212753) group.

Therefore, selective reduction of the double bond in 3-Tetradecene, 14,14-diethoxy-, (3E)- is straightforward, while reactions involving the acetal typically require a separate set of conditions, primarily acidic hydrolysis, before further transformations.

Advanced Spectroscopic and Computational Characterization of 3 Tetradecene, 14,14 Diethoxy , 3e

Computational Chemistry and Theoretical Studies

Predictive Modeling for Stereoselectivity and Regioselectivity

Predictive modeling for stereoselectivity and regioselectivity in the synthesis of complex molecules like "3-Tetradecene, 14,14-diethoxy-, (3E)-" generally relies on a combination of quantum chemical calculations and, increasingly, machine learning approaches. These models aim to elucidate the reaction mechanisms and predict the most likely products under various conditions.

Stereoselectivity Modeling:

The formation of the (3E)-isomer of 3-tetradecene (B8821434), 14,14-diethoxy- is a key synthetic challenge. Predictive modeling can be instrumental in understanding the factors that govern the E/Z selectivity of the double bond. A common approach involves the use of Density Functional Theory (DFT) to calculate the energies of the transition states leading to the different stereoisomers. For instance, in a Wittig or Horner-Wadsworth-Emmons reaction used to construct the C3-C4 double bond, DFT calculations can model the approach of the ylide to the aldehyde. The calculated energy difference between the transition states leading to the E and Z isomers can provide a quantitative prediction of the product ratio.

Moreover, computational models can explore the influence of various reaction parameters, such as the nature of the solvent, the temperature, and the specific reagents or catalysts used. For example, different bases or additives in a reaction can alter the transition state geometries and energies, thereby influencing the stereochemical outcome. The use of specific catalysts can also be modeled to understand how they might selectively stabilize the transition state leading to the (3E)-isomer acs.orgyoutube.com.

Below is a hypothetical data table illustrating the type of results that could be generated from a DFT study on a hypothetical synthesis of "3-Tetradecene, 14,14-diethoxy-, (3E)-".

Reaction Pathway Transition State Calculated Activation Energy (kcal/mol) Predicted E/Z Ratio
UncatalyzedTS-E22.5\multirow{2}{}{92:8}
TS-Z24.1
Catalyst ATS-E18.2\multirow{2}{}{>99:1}
TS-Z22.8
Catalyst BTS-E20.1\multirow{2}{*}{85:15}
TS-Z20.9

Regioselectivity Modeling:

Predictive modeling is also crucial for determining the regioselectivity of reactions involving "3-Tetradecene, 14,14-diethoxy-, (3E)-", such as electrophilic additions or functionalizations of the alkene. The presence of the diethoxyacetal group at the C14 position can electronically influence the reactivity of the double bond at C3.

Computational models can predict the most likely site of attack by a reagent. For example, in a hydroboration-oxidation reaction, DFT calculations could be used to determine whether the boron will preferentially add to the C3 or C4 position. This is achieved by calculating the energies of the transition states for both possible modes of addition.

Machine learning models have also emerged as powerful tools for predicting regioselectivity. nih.gov These models are trained on large datasets of known reactions and can learn to identify the key molecular features that govern the outcome of a reaction. nih.gov For a molecule like "3-Tetradecene, 14,14-diethoxy-, (3E)-", a trained machine learning model could predict the most likely site of functionalization based on its structural and electronic properties. nih.gov

A hypothetical data table from a predictive study on the regioselectivity of an electrophilic addition to "3-Tetradecene, 14,14-diethoxy-, (3E)-" is presented below.

Reagent Modeled Reaction Predicted Major Regioisomer Predicted Regioisomeric Ratio
HBrHydrobromination4-bromo-1,1-diethoxytetradecane85:15 (4-bromo vs. 3-bromo)
BH3, then H2O2, NaOHHydroboration-Oxidation1,1-diethoxytetradecan-4-ol95:5 (attack at C3 leading to 4-ol vs. attack at C4 leading to 3-ol)
m-CPBAEpoxidation(E)-3,4-epoxy-1,1-diethoxytetradecane>99%

Chemical Derivatization and Functionalization of 3 Tetradecene, 14,14 Diethoxy , 3e

Synthesis of Homologous and Analogous Diethoxyalkene Derivatives

The synthesis of 3-Tetradecene (B8821434), 14,14-diethoxy-, (3E)- and its related structures can be achieved through several established organic chemistry methods. ontosight.ai While specific literature on this exact compound is sparse, its synthesis can be inferred from standard olefination and acetal (B89532) formation reactions. Homologs, which differ in the length of the hydrocarbon chain, and analogs, which may feature different acetal groups or double bond isomers, can be prepared by modifying the starting materials. For example, the (Z)-isomer, (3Z)-14,14-Diethoxy-3-tetradecene, is a known stereoisomer. epa.gov Similarly, dimethoxy analogs such as (3E)-14,14-Dimethoxy-3-tetradecene are also recognized. ontosight.aiepa.gov

A plausible synthetic strategy involves the Wittig reaction, coupling an appropriate phosphonium (B103445) ylide with an aldehyde that contains a diethoxy acetal. The table below outlines potential starting materials for generating various homologs and analogs.

Table 1: Synthetic Routes to Homologous and Analogous Diethoxyalkene Derivatives

Target Compound Aldehyde Component Ylide Precursor (Phosphonium Salt)
3-Tetradecene, 14,14-diethoxy-, (3E)- 11,11-Diethoxyundecanal Propyltriphenylphosphonium bromide
3-Hexadecene, 16,16-diethoxy-, (3E)- 13,13-Diethoxytridecanal Propyltriphenylphosphonium bromide
5-Tetradecene, 14,14-diethoxy-, (5E)- 9,9-Diethoxynonanal Pentyltriphenylphosphonium bromide

Functional Group Interconversions of the Alkene Moiety

The internal double bond at the C3 position is a key site for functionalization, allowing for the introduction of various chemical groups through addition reactions.

The alkene moiety of 3-Tetradecene, 14,14-diethoxy-, (3E)- can be converted into a cyclopropane (B1198618) ring, a strained three-membered ring that is a valuable synthetic intermediate. harvard.edu This transformation can be achieved through several methods, with the reaction proceeding stereospecifically, meaning the (E)-geometry of the starting alkene is retained in the product, resulting in a trans-disubstituted cyclopropane. masterorganicchemistry.comlibretexts.org

One of the most effective methods for cyclopropanating unactivated alkenes is the Simmons-Smith reaction . This procedure utilizes a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. libretexts.org This reagent adds a methylene (B1212753) (CH₂) group across the double bond in a single, concerted step.

Alternatively, dihalocyclopropanation can be employed. This involves reacting the alkene with a haloform (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) in the presence of a strong base like potassium tert-butoxide. masterorganicchemistry.com This process generates a dihalocarbene intermediate (:CCl₂ or :CBr₂) that adds to the alkene to yield a dihalocyclopropane. libretexts.org

Table 2: Cyclopropanation Reactions of 3-Tetradecene, 14,14-diethoxy-, (3E)-

Reaction Type Reagents Product
Simmons-Smith CH₂I₂, Zn-Cu (1S,2R)-1-Ethyl-2-(10,10-diethoxydecyl)cyclopropane
Dichlorocyclopropanation CHCl₃, KOtBu (1R,2R)-1,1-Dichloro-2-ethyl-3-(10,10-diethoxydecyl)cyclopropane

Standard electrophilic addition reactions can be applied to the alkene to install various functional groups. Due to the asymmetry of the internal double bond, these reactions can lead to two different regioisomeric products.

Hydroboration-Oxidation : This two-step procedure involves the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. The reaction is regioselective for the anti-Markovnikov product, meaning the hydroxyl group adds to the less substituted carbon of the double bond (C3), yielding a mixture of alcohols.

Halogenation : The addition of elemental halogens, such as bromine (Br₂), proceeds via a cyclic halonium ion intermediate. Anti-addition of the two halogen atoms occurs, leading to a vicinal dihalide.

Modifications and Transformations of the Diethoxy Acetal Group

The diethoxy acetal at the C14 position serves as a protecting group for an aldehyde. libretexts.org Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the parent carbonyl compound in the presence of aqueous acid (H₃O⁺). chemistrysteps.commasterorganicchemistry.com This reactivity is fundamental to its use in multi-step synthesis.

The primary transformation of the diethoxy acetal group is its acid-catalyzed hydrolysis to reveal the terminal aldehyde, 11-formyl-1,1-diethoxynonane. The mechanism involves protonation of one of the ethoxy oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. youtube.com Subsequent attack by water leads to a hemiacetal, which further hydrolyzes to the aldehyde. libretexts.org

Furthermore, transacetalization can be performed by reacting the acetal with a different alcohol or a diol in the presence of an acid catalyst. For instance, reaction with ethylene (B1197577) glycol would yield a cyclic acetal, which can sometimes offer different stability or reactivity profiles.

Table 3: Transformations of the Diethoxy Acetal Group

Reaction Type Reagents Product
Hydrolysis H₃O⁺, H₂O (E)-Tetradec-3-en-14-al

Preparation of Complex Molecular Architectures Featuring the 3-Tetradecene Scaffold

The dual functionality of 3-Tetradecene, 14,14-diethoxy-, (3E)- makes it an attractive starting material for the synthesis of more complex molecules. The acetal can act as a protecting group, allowing for selective chemistry to be performed on the alkene. Subsequently, the acetal can be deprotected to reveal the aldehyde, which can then undergo further reactions.

For example, a synthetic sequence could begin with the epoxidation of the alkene using an agent like m-CPBA. The resulting epoxide can be opened with various nucleophiles to introduce new functionalities. Following this, acid-catalyzed hydrolysis of the acetal would unmask the aldehyde, making it available for reactions such as Wittig olefinations, aldol (B89426) condensations, or reductive aminations to build more elaborate carbon skeletons or introduce nitrogen-containing groups. This strategic approach enables the use of this molecule as a bifunctional building block in complex total synthesis projects.

Bio-inspired Derivatives and their Synthetic Routes

The long aliphatic chain of 3-Tetradecene, 14,14-diethoxy-, (3E)- makes it analogous to fatty acids, which are key components of many natural products and biological systems. This similarity provides inspiration for the synthesis of novel, bio-inspired molecules. mdpi.com

One potential application is in the synthesis of long-chain amino acids, which could serve as monomers for novel polyamides. mdpi.com This could be achieved by first converting the alkene to an alcohol via hydroboration-oxidation, followed by oxidation to a carboxylic acid. The terminal aldehyde, unmasked from the acetal, could then be converted to an amine via reductive amination, yielding a long-chain amino acid.

Another route could involve creating structural analogs of naturally occurring stilbenoids and dihydrostilbenoids, which are known for their diverse biological activities. nih.gov While the parent compound is aliphatic, its functional handles allow for the attachment of aromatic moieties. For example, the aldehyde could be used in condensation reactions with substituted phenyl-containing reagents. The alkene could be cleaved (e.g., via ozonolysis) to generate two shorter aldehyde fragments, which could then be elaborated into aryl-containing structures, mimicking the general architecture of bioactive natural products.

Potential Academic and Industrial Applications of 3 Tetradecene, 14,14 Diethoxy , 3e and Its Derivatives

Role as a Precursor and Synthetic Intermediate in Organic Synthesis

The presence of two distinct functional groups allows for selective transformations, making it a versatile building block in complex organic synthesis.

The 14-carbon backbone of 3-Tetradecene (B8821434), 14,14-diethoxy-, (3E)- makes it an ideal starting material for the synthesis of other long-chain aliphatic compounds. The acetal (B89532) group at one end serves as a protected aldehyde. This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.

Under acidic conditions, the diethyl acetal can be hydrolyzed to reveal the parent aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard reactions, to further extend the carbon chain. The double bond at the 3-position can also be functionalized through reactions like epoxidation, dihydroxylation, or ozonolysis, leading to a diverse array of long-chain, functionalized molecules such as alcohols, diols, and carboxylic acids.

Table 1: Potential Transformations of 3-Tetradecene, 14,14-diethoxy-, (3E)- for Long-Chain Compound Synthesis

Starting MaterialReagents/ConditionsProduct TypePotential Application
3-Tetradecene, 14,14-diethoxy-, (3E)-1. O₃; 2. Me₂SAldehyde and Aldehyde-acetalPrecursors for fatty acids, pheromones
3-Tetradecene, 14,14-diethoxy-, (3E)-1. H₃O⁺; 2. Ph₃P=CHRLong-chain dieneMonomers for polymerization
3-Tetradecene, 14,14-diethoxy-, (3E)-1. m-CPBA; 2. H₃O⁺EpoxyaldehydeIntermediate for fine chemicals

While 3-Tetradecene, 14,14-diethoxy-, (3E)- is itself achiral, it can serve as a prochiral substrate for the synthesis of chiral molecules. Asymmetric reactions targeting the double bond can introduce chirality into the molecule. For example, asymmetric epoxidation (e.g., Sharpless epoxidation) or asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) would yield chiral epoxides or diols, respectively. These chiral building blocks are of significant value in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

Applications in Polymer Science and Materials Engineering

The alkene functionality of 3-Tetradecene, 14,14-diethoxy-, (3E)- allows it to be incorporated into polymeric structures, while the acetal group offers a latent functional handle for post-polymerization modification.

3-Tetradecene, 14,14-diethoxy-, (3E)- can potentially be used as a comonomer in polymerization reactions with other olefins. The incorporation of this molecule into a polymer chain would introduce pendant acetal groups. These groups can later be deprotected to aldehydes, which can then be used to graft other molecules onto the polymer backbone, leading to functionalized polymers with tailored properties such as altered solubility, hydrophilicity, or reactivity.

The long aliphatic chain of the molecule suggests its potential use in applications requiring hydrophobicity or surface activity. ontosight.ai It could be a precursor for molecules used in specialized coatings. ontosight.ai For instance, after conversion of the acetal to a more reactive group like a carboxylic acid or an alcohol, the molecule could be anchored to a surface. The long hydrocarbon tail would then orient away from the surface, creating a hydrophobic or lubricating layer. Such properties are desirable in applications ranging from anti-fouling coatings to specialized lubricants.

The bifunctional nature of 3-Tetradecene, 14,14-diethoxy-, (3E)- makes it a candidate for the construction of complex supramolecular assemblies. After deprotection of the acetal to an aldehyde, this functional group can be used in dynamic covalent chemistry or to form Schiff bases, which are common motifs in self-assembling systems. The long alkyl chain can drive self-assembly through van der Waals interactions and hydrophobic effects, potentially leading to the formation of micelles, vesicles, or other nanostructures in aqueous environments.

Advanced Chemical Process Development

Green Chemistry Approaches in the Synthesis and Application of Derivatives

There is no available research on the application of green chemistry principles to the synthesis and use of derivatives of 3-Tetradecene, 14,14-diethoxy-, (3E)-. Green chemistry is an active area of research, focusing on sustainable routes to alkenes and the use of environmentally benign solvents and reagents. rsc.orgresearchgate.net However, these general principles have not been specifically applied or documented for the target compound or its derivatives in the available literature.

Exploration in Emerging Chemical Technologies

Design of Components for Microfluidic Systems

No literature was found that describes the design or use of 3-Tetradecene, 14,14-diethoxy-, (3E)- or its derivatives as components in microfluidic systems. Research in microfluidics is advancing rapidly, with applications in organic synthesis and the design of novel materials. nih.govresearchgate.net These systems offer precise control over reaction conditions, but there is no indication that 3-Tetradecene, 14,14-diethoxy-, (3E)- has been explored for these purposes.

Precursors for Atomic Layer Deposition (ALD) of Thin Films

There is no evidence to suggest that 3-Tetradecene, 14,14-diethoxy-, (3E)- has been investigated as a precursor for atomic layer deposition (ALD). The development of new ALD precursors is a significant area of materials science, with specific requirements for volatility and reactivity. mdpi.comharvard.edu While research into various organometallic and organic precursors is ongoing, the specific compound is not mentioned in this context. bath.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.